2-(4-Pyridinylamino)-4-quinolinecarboxylic acid
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Overview
Description
2-(4-Pyridinylamino)-4-quinolinecarboxylic acid is a heterocyclic compound that features both pyridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridinylamino)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-aminopyridine with 4-chloroquinoline-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridinylamino)-4-quinolinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of quinolinecarboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Pyridinylamino)-4-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Pyridinylamino)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-quinolinecarboxylic acid
- 4-Aminoquinoline
- 2-(4-Pyridinyl)-4-quinolinecarboxylic acid
Uniqueness
2-(4-Pyridinylamino)-4-quinolinecarboxylic acid is unique due to the presence of both pyridine and quinoline rings, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one of these structural features.
Properties
CAS No. |
171204-20-9 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(pyridin-4-ylamino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)12-9-14(17-10-5-7-16-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H,(H,19,20)(H,16,17,18) |
InChI Key |
DLISSFAOOFLIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
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